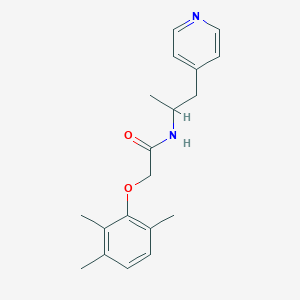

![molecular formula C18H24N4O2 B4008520 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step chemical reactions that include the formation of imidazole rings through the reaction of suitable precursors. For instance, a study by Ünver et al. (2009) discusses the synthesis of novel compounds by reacting ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol. This process highlights the complexity and precision required in synthesizing such compounds, ensuring the correct molecular architecture (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often elucidated using a combination of spectroscopic techniques and computational methods. For example, density functional theory (DFT) calculations and X-ray crystallography have been utilized to determine the structure and electronic properties of these compounds, as demonstrated by Ünver et al. (2009), providing insights into the molecular geometry and electronic distribution that govern their reactivity and interactions (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions can include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are crucial for the synthesis of pharmacologically active molecules or materials with unique properties. Studies like those by Compernolle and Castagnoli (1982) explore these reactions in the context of synthesizing analogs of known compounds and investigating their metabolic pathways, highlighting the chemical versatility of imidazole derivatives (Compernolle & Castagnoli, 1982).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide, as a compound, demonstrates the versatility and potential for various applications in scientific research, particularly in the fields of organic synthesis, materials science, and medicinal chemistry. Although the specific compound mentioned might not be directly cited in available literature, compounds with similar structural features, such as imidazole and ethanediamide functionalities, have been explored extensively for their chemical properties and applications.

Organic Synthesis and Catalysis : Research has shown the effectiveness of imidazole derivatives in catalyzing various chemical reactions. Imidazol-2-ylidenes, a type of N-heterocyclic carbene, have been identified as efficient catalysts in transesterification and acylation reactions, showcasing their potential in creating complex organic molecules and polymers (Grasa, Kissling, & Nolan, 2002; Raynaud et al., 2010).

Materials Science : Imidazole derivatives play a crucial role in the development of ionic liquids and materials for corrosion inhibition. For instance, synthesis and characterization of protic hydroxylic ionic liquids with imidazole-based molecules have demonstrated significant potential in applications requiring high conductivity and low glass transition temperatures (Shevchenko et al., 2017). Additionally, imidazole-based molecules have been identified as effective corrosion inhibitors for metals, indicating their importance in extending the lifespan of metal-based structures and devices (Costa et al., 2021).

Medicinal Chemistry and Pharmacology : Although the focus is away from drug use and side effects, the structural motifs present in N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide are reminiscent of those found in molecules with pharmacological activities. For example, the incorporation of imidazole units in compounds has been associated with anti-leishmanial and antimicrobial activities, suggesting the potential of such derivatives in drug discovery and development (Hussain et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-14(2)16-6-4-15(5-7-16)12-21-18(24)17(23)20-8-3-10-22-11-9-19-13-22/h4-7,9,11,13-14H,3,8,10,12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZZYPQBZOWRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)

![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)

![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)

![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)

![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)

![methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)

![ethyl {3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4008535.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)